molecular formula C18H14N4OS B12163703 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide

Cat. No.: B12163703
M. Wt: 334.4 g/mol
InChI Key: BNDVDNLANORPOQ-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a combination of indole, thiazole, and pyridine moieties. These structural components are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The pyridine and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting certain functional groups to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and thiazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), Nucleophiles (e.g., NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole, thiazole, and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxylate
  • 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxylic acid
  • 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxaldehyde

Uniqueness

Compared to similar compounds, 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-3-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-22-10-13(12-6-2-3-8-16(12)22)17(23)21-18-20-15(11-24-18)14-7-4-5-9-19-14/h2-11H,1H3,(H,20,21,23)

InChI Key

BNDVDNLANORPOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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